

## toxicological profile of 2-methylquinazolin-4-ol

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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

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An In-Depth Technical Guide on the Toxicological Profile of 2-Methylquinazolin-4-ol

Disclaimer: A comprehensive toxicological profile for **2-methylquinazolin-4-ol** is not readily available in publicly accessible scientific literature. This guide consolidates the existing data from safety classifications and provides insights from studies on structurally related quinazolinone derivatives to offer a predictive overview for researchers, scientists, and drug development professionals.

### **Executive Summary**

**2-Methylquinazolin-4-ol** is a heterocyclic organic compound belonging to the quinazolinone class. While extensive toxicological studies on this specific molecule are limited, data from global hazard communication systems and research on analogous compounds provide a foundational understanding of its potential biological effects. Information from supplier safety data sheets (SDS) and databases like PubChem indicates that **2-methylquinazolin-4-ol** is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it is noted to be very toxic to aquatic life with long-lasting effects[2].

Research into the broader family of quinazolinones reveals a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[3][4]. The toxicological and pharmacological effects are highly dependent on the substitutions on the quinazolinone core. For instance, various derivatives have been shown to exhibit cytotoxicity against cancer cell lines by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway and by inhibiting tubulin polymerization[5][6]. This guide summarizes the available hazard data,



compiles cytotoxicity information from related compounds, outlines general experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

#### **Hazard Identification and Classification**

The primary toxicological information for **2-methylquinazolin-4-ol** comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2.1: GHS Hazard Classification for 2-

<u> Methylquinazolin-4-ol</u>

Hazard Class	Category	Hazard Statement	
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1]	
Skin Corrosion/Irritation	2	H315: Causes skin irritation[1]	
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation[1]	
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation[1]	
Hazardous to the Aquatic Environment, Acute	1	H400: Very toxic to aquatic	
Hazardous to the Aquatic Environment, Chronic	1	H410: Very toxic to aquatic life with long lasting effects[2]	

## In Vitro Cytotoxicity of Quinazolinone Derivatives

Direct cytotoxicity data for **2-methylquinazolin-4-ol** is scarce. However, numerous studies have evaluated the anticancer potential of its derivatives. These studies provide valuable structure-activity relationship insights. The following table summarizes the cytotoxic activity ( $IC_{50}$  values) of various **2-methylquinazolin-4-ol** derivatives against several cancer cell lines.

# Table 3.1: Cytotoxicity of 2-Methylquinazolin-4-ol Derivatives



Derivative	Cell Line	IC50 (μM)	Reference
3-Benzyl-2- methylquinazolin- 4(3H)-one	A549 (Lung)	9.48 (μg/mL)	[7]
3-Benzyl-2- methylquinazolin- 4(3H)-one	HCT116 (Colon)	20.39 (μg/mL)	[7]
3-Benzyl-2- methylquinazolin- 4(3H)-one	MD-MB-231 (Breast)	18.04 (μg/mL)	[7]
3-[(Z)-({4-[(But-2-yn-1-yl)oxy]phenyl}methylid ene)amino]-2-methylquinazolin-4(3H)-one	Caco-2 (Colon)	376.8	[8]
Various triazino[4,3- c]quinazoline derivatives based on 2-methylquinazolin-4- one	HepG2 (Liver)	10.82 - 29.46	[9][10][11][12]
Various triazino[4,3- c]quinazoline derivatives based on 2-methylquinazolin-4- one	MCF-7 (Breast)	7.09 - 31.85	[9][10][11][12]
A novel 2,3-dihydro-2- (quinoline-5- yl)quinazolin-4(1H)- one derivative	MOLT-4 (Leukemia)	Not specified, induced autophagy	[5]
A series of 3- diarylacetylene quinazolinone compounds	Various	Induced senescence	[5]



## **Experimental Protocols**

Detailed experimental protocols for the toxicological assessment of **2-methylquinazolin-4-ol** are not published. However, a generalized protocol for assessing the in vitro cytotoxicity of a compound, based on the methodologies frequently cited in the studies of its derivatives, is provided below.

### **General Protocol for In Vitro Cytotoxicity (MTT Assay)**

- Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The test compound (e.g., a 2-methylquinazolin-4-ol derivative) is dissolved in a suitable solvent like DMSO to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 μL of the medium containing the test compound is added. A control group receives medium with the same concentration of DMSO.
- Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
- MTT Addition: After incubation, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium containing MTT is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of approximately
   570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.





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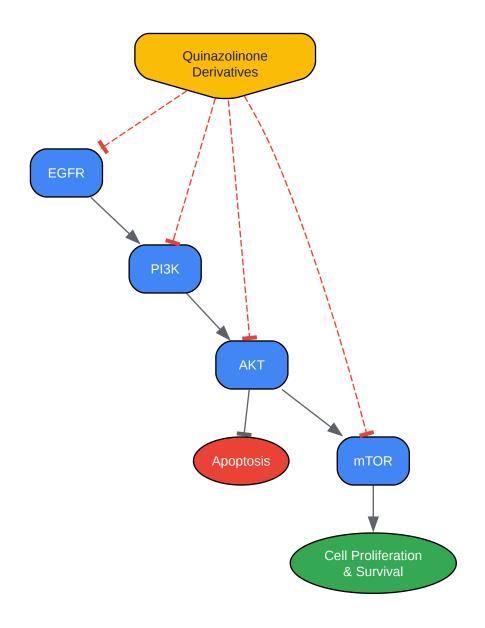
Caption: General workflow for an in vitro cytotoxicity MTT assay.

# Potential Mechanisms of Toxicity and Signaling Pathways

While the specific molecular targets of **2-methylquinazolin-4-ol** are not fully elucidated, one study identifies it as a potent competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki of 1.1 µM and an inhibitor of mammalian aspartate transcarbamylase (ATCase)[13].

Studies on the broader class of quinazolinone derivatives suggest several mechanisms of action, particularly in the context of cancer therapy. These compounds are often designed as kinase inhibitors. For instance, derivatives of 3-amino-2-methylquinazolin-4(3H)-one have been noted to downregulate the EGFR, PI3K, AKT, and mTOR signaling pathway[5]. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis (programmed cell death).





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Caption: PI3K/AKT/mTOR pathway, a target for quinazolinone derivatives.

## **Genotoxicity Profile**

There are no direct studies on the genotoxicity of **2-methylquinazolin-4-ol**. However, research on related structures provides some context.

Methylquinolines: A study on various methylquinolines found that the position of the methyl
group significantly influences genotoxicity. While 4-methylquinoline and 8-methylquinoline
were able to induce unscheduled DNA synthesis (a marker of DNA repair), 2-methylquinoline



was not reported to have this effect[14]. Another study found that quinoline itself is more genotoxic than 4-methylquinoline in certain cell systems[15].

Substituted Quinazolinones: In contrast, a study on a series of 2,3-substituted quinazolinone
derivatives found them to be non-genotoxic in a comet assay and demonstrated DNAprotective effects against oxidative damage[16].

These conflicting findings for related but distinct chemical classes highlight the difficulty in predicting the genotoxic potential of **2-methylquinazolin-4-ol** without direct experimental evidence.

#### **Conclusion and Future Directions**

The toxicological profile of **2-methylquinazolin-4-ol** is currently incomplete. GHS classifications indicate acute oral toxicity and irritation potential. The broader family of quinazolinones demonstrates significant biological activity, often mediated through the inhibition of key cellular signaling pathways, but this activity is highly structure-dependent. The lack of specific LD<sub>50</sub> values, chronic toxicity data, and genotoxicity studies for the parent compound represents a significant data gap.

For drug development professionals, **2-methylquinazolin-4-ol** may serve as a valuable scaffold, but its derivatives would require a full toxicological workup, including acute and chronic toxicity studies, genotoxicity assays (e.g., Ames test, micronucleus assay), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to establish a comprehensive safety profile.

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